molecular formula C24H33NO3 B4303548 3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid CAS No. 6411-37-6

3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid

Cat. No.: B4303548
CAS No.: 6411-37-6
M. Wt: 383.5 g/mol
InChI Key: ABGMROJQDYKVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid is a complex organic compound that features a unique structure combining an adamantyl group, a tert-butylphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid typically involves multiple steps, starting with the preparation of the adamantylcarbonyl chloride. This intermediate is then reacted with 4-tert-butylphenylamine to form the corresponding amide. The final step involves the addition of a propanoic acid group to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the adamantyl or tert-butylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity, while the tert-butylphenyl group may contribute to its stability and solubility. The propanoic acid moiety can participate in hydrogen bonding or ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(1-adamantylcarbonyl)amino]-3-phenylpropanoic acid: Lacks the tert-butyl group, which may affect its binding properties and stability.

    3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoic acid: The presence of a methyl group instead of a tert-butyl group can influence its reactivity and solubility.

Uniqueness

3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid is unique due to the combination of its structural features, which confer specific chemical and physical properties. The adamantyl group provides rigidity and enhances binding affinity, while the tert-butylphenyl group contributes to stability and solubility. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-23(2,3)19-6-4-18(5-7-19)20(11-21(26)27)25-22(28)24-12-15-8-16(13-24)10-17(9-15)14-24/h4-7,15-17,20H,8-14H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGMROJQDYKVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50412235
Record name 3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6411-37-6
Record name 3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.